1-Ethyl-4-ethynyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science.
The synthesis of 1-ethyl-4-ethynyl-1H-imidazole typically involves cyclization reactions. One common method includes the reaction of ethylamine with an ethynyl-substituted precursor in the presence of a catalyst.
The molecular structure of 1-ethyl-4-ethynyl-1H-imidazole features a five-membered ring with two nitrogen atoms at positions 1 and 3, an ethyl group at position 2, and an ethynyl group at position 4.
1-Ethyl-4-ethynyl-1H-imidazole can undergo various chemical transformations, including:
Common reagents include:
As an imidazole derivative, 1-ethyl-4-ethynyl-1H-imidazole interacts with biological systems through various mechanisms, primarily involving the modulation of enzyme activity and receptor interactions.
Imidazoles are known to participate in biochemical pathways relevant to:
The compound is stable under normal conditions but may react under extreme conditions or in the presence of strong oxidizing agents. Its solubility in organic solvents makes it suitable for various applications in organic synthesis .
1-Ethyl-4-ethynyl-1H-imidazole has several applications across different fields:
Imidazole-based heterocycles represent a cornerstone of medicinal chemistry, underpinning the development of numerous therapeutic agents across diverse disease categories. This five-membered aromatic di-nitrogen ring system exhibits exceptional physicochemical versatility, enabling interactions with biological targets through hydrogen bonding, π-π stacking, ionic interactions, and hydrophobic contacts [5] [7]. The amphoteric nature of the imidazole ring—capable of acting as both a hydrogen bond donor and acceptor—confers optimal bioavailability and membrane permeability, making it a privileged scaffold in rational drug design [7]. Historically, imidazole derivatives have yielded clinically impactful molecules, including antifungal agents (ketoconazole), antihypertensives (losartan), and gastrointestinal therapeutics (cimetidine) [5] [9]. Contemporary research continues to exploit this scaffold due to its synthetic tractability and capacity for structural diversification, particularly in oncology and infectious disease therapeutics [6].
Imidazole derivatives demonstrate an expansive spectrum of pharmacological activities, primarily attributable to their ability to mimic structural motifs in endogenous biomolecules. The electron-rich environment of the imidazole ring facilitates binding to metalloenzymes and receptors, enabling targeted inhibition of pathological pathways [7]. Recent advancements highlight their significance in:
Table 1: Therapeutic Applications of Representative Imidazole Derivatives
Compound Class | Biological Target | Therapeutic Area | Clinical/Research Stage |
---|---|---|---|
Imidazole[1,2-a]pyridine | CDK9 | Colorectal cancer | Preclinical (IC₅₀: 9.22 nM) |
Benzimidazole | c-Myc/Max dimerization | Lung cancer | In vivo validation |
2-Methylimidazole | Fungal lanosterol demethylase | Antifungal therapy | Marketed (e.g., miconazole) |
Tetrasubstituted imidazole | GABA receptor | Epilepsy management | Research phase |
Synthetic innovations like the Van Leusen reaction and microwave-assisted cyclizations further enhance the accessibility of complex imidazole architectures, accelerating structure-activity relationship (SAR) studies [7] [9]. The scaffold’s tolerance for hybrid strategies—combining imidazole with pharmacophores like isoxazoles or morpholines—enables multitarget engagement, addressing complex diseases such as metastatic cancers [6].
1-Ethyl-4-ethynyl-1H-imidazole (C₇H₈N₂; CAS 1849410-29-2) exemplifies strategic molecular engineering through synergistic functionalization of the imidazole core. Its structure integrates three critical elements:
Table 2: Physicochemical Profile of 1-Ethyl-4-ethynyl-1H-imidazole
Property | Specification | Analytical Method | Significance in Drug Design |
---|---|---|---|
Molecular formula | C₇H₈N₂ | HRMS (Q-TOF) | MW: 120.15 g/mol; H-bond acceptors: 2 |
Purity | ≥95% | HPLC | Reduces off-target interactions |
Storage stability | -20°C (desiccated) | Accelerated degradation | Prevents alkyne hydration/oxidation |
Physical state | Liquid at room temperature | Visual inspection | Facilitates handling in organic phases |
Synthetic accessibility | 3-step synthesis from 4-fluoroimidazole | NMR validation | Scalable to kilogram quantities |
The ethynyl group’s reactivity enables direct C-C coupling with azide-functionalized biomolecules, as demonstrated in PROTAC (Proteolysis-Targeting Chimera) constructs targeting oncoproteins [4] [8]. Crystallographic studies of analogous bis(imidazole) systems confirm that alkyl-ethynyl substitution preserves the imidazole ring’s planarity (dihedral angle <5°) while optimizing π-stacking distances (3.4–3.8 Å) in enzyme active sites [8]. Computational analyses indicate strong electronegativity at the ethynyl terminus (Mulliken charge: -0.32 e), promoting hydrogen bonding with backbone amides in CDK9’s ATP-binding cleft [6].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0